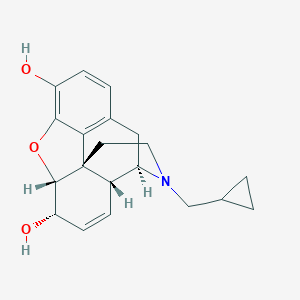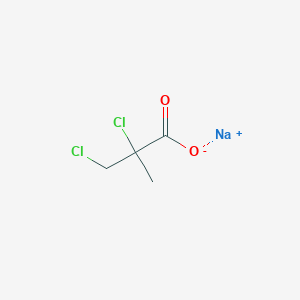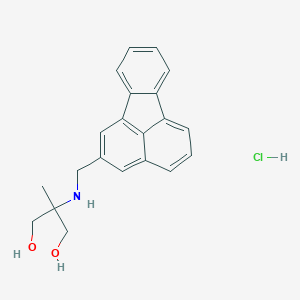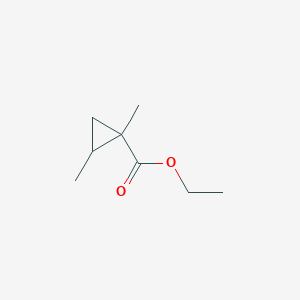
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium
説明
“1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are also other methods for the synthesis of imidazole derivatives, such as the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .科学的研究の応用
Crystal Structure Analysis
- Hydrolysis and Crystal Structure : The crystal structure of 1,3-Di-tert-butyl-4,5-dimethylimidazolium bicarbonate, a derivative of 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium, was analyzed, revealing hydrogen bonds linking dimeric bicarbonate anions and imidazolium ions (Abu-Rayyan et al., 2008).
Chemosensors for Ion Detection
- Fluorescent Chemosensors : Imidazole derivatives, including 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium, were developed as reversible luminescent sensors for detecting cyanide and mercury ions, exhibiting quenching of fluorescence upon CN- ion detection (Emandi et al., 2018).
Catalysis and Polymerization
- Ethylene Polymerization Catalysts : Imidazol-1-ium derivatives were used in metal complexes as precatalysts for ethylene polymerization, showing low activity but providing insights into ligand coordination and molecular weight distributions of polymers (Houghton et al., 2008).
Photophysical Properties
- Photochemical Transformations : The photochemical properties of compounds involving 1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium derivatives were studied, providing insights into their absorption, fluorescence, and spectral-kinetic behaviors (Kravchenko et al., 2018).
Gas Chromatography
- Stationary Phases in Gas Chromatography : Ionic liquids derived from imidazol-1-ium were evaluated as stationary phases in gas chromatography, showcasing their unique selectivity and good separation properties for various organic substances (Álvarez et al., 2011).
Hydrogen Bond Analysis
- Hydrogen Bonding in Carbamate Derivatives : The crystal structures of carbamate derivatives, including those with imidazole structures, were studied to understand the interplay of strong and weak hydrogen bonds in forming three-dimensional architectures (Das et al., 2016).
Coordination Chemistry
- Rhodium(I) Complexes with Imidazole : Amide-functionalized imidazolium salts were used to create rhodium(I) complexes, exploring their structures, dynamics, and catalytic properties (Busetto et al., 2011).
Metal Ion Extraction
- Chelating Task-Specific Ionic Liquids : Imidazolium salts with aminodiacetic acid moieties were synthesized for metal chelation, effectively removing metal ions like Cu(II), Ni(II), and Co(II) from aqueous solutions (Harjani et al., 2008).
特性
IUPAC Name |
1,3-ditert-butyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N2.BF4/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;2-1(3,4)5/h9H,7-8H2,1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWVDXEPKIADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)N1CC[N+](=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333320 | |
| Record name | 1,3-Di-tert-butyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-tert-butyl-4,5-dihydro-3H-imidazol-1-ium | |
CAS RN |
137581-21-6 | |
| Record name | 1,3-Di-tert-butyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di-tert-butylimidazolinium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





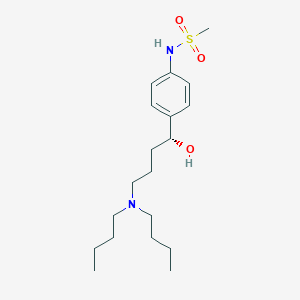

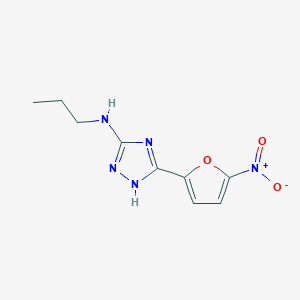
![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)
